molecular formula C19H19N2NaO8 B235907 sodium;2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoate CAS No. 128524-51-6

sodium;2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoate

Cat. No.: B235907
CAS No.: 128524-51-6
M. Wt: 426.4 g/mol
InChI Key: BEGUTNSUJMVOAC-UHFFFAOYSA-M
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Description

(1,1’-Biphenyl)-3-propanoic acid, alpha-(formylamino)-5’-(2-(formylamino)-1-hydroxyethyl)-beta,2’,6-trihydroxy-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which is a common motif in organic chemistry, and its multiple functional groups, including formylamino, hydroxy, and carboxylic acid groups. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-3-propanoic acid, alpha-(formylamino)-5’-(2-(formylamino)-1-hydroxyethyl)-beta,2’,6-trihydroxy-, monosodium salt typically involves multiple steps, starting from simpler biphenyl derivatives. The key steps in the synthesis include the introduction of the formylamino and hydroxyethyl groups, as well as the formation of the monosodium salt. Common reagents used in these reactions include formic acid, sodium hydroxide, and various catalysts to facilitate the formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-3-propanoic acid, alpha-(formylamino)-5’-(2-(formylamino)-1-hydroxyethyl)-beta,2’,6-trihydroxy-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The formylamino groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield biphenyl ketones, while reduction of the formylamino groups can produce biphenyl amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its

Properties

CAS No.

128524-51-6

Molecular Formula

C19H19N2NaO8

Molecular Weight

426.4 g/mol

IUPAC Name

sodium;2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoate

InChI

InChI=1S/C19H20N2O8.Na/c22-8-20-7-16(26)10-1-3-14(24)12(5-10)13-6-11(2-4-15(13)25)18(27)17(19(28)29)21-9-23;/h1-6,8-9,16-18,24-27H,7H2,(H,20,22)(H,21,23)(H,28,29);/q;+1/p-1

InChI Key

BEGUTNSUJMVOAC-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1C(CNC=O)O)C2=C(C=CC(=C2)C(C(C(=O)[O-])NC=O)O)O)O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1C(CNC=O)O)C2=C(C=CC(=C2)C(C(C(=O)[O-])NC=O)O)O)O.[Na+]

Synonyms

alpha-(Formylamino)-5'-(2-(formylamino)-1-hydroxyethyl)-beta,2',6-trihydroxy-(1,1'-biphenyl)-3-propanoic acid monosodium salt

Origin of Product

United States

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